O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride is a chemical compound that belongs to the class of serine derivatives. It is characterized by the presence of a tetrahydropyran ring attached to the L-serine molecule, which enhances its chemical properties and biological activities. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its unique structural features.
This compound is synthesized through various organic chemistry methods, often utilizing commercially available precursors such as L-serine and tetrahydropyranyl derivatives. Its synthesis can be performed in laboratory settings or scaled for industrial production.
O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride is classified as an amino acid derivative, specifically a serine derivative with a tetrahydropyran moiety. This classification places it within the broader category of organic compounds that exhibit both amino acid and cyclic ether characteristics.
The synthesis of O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride typically involves the protection of the hydroxyl group of L-serine followed by the introduction of the tetrahydropyran ring. A common method includes using tetrahydropyranyl chloride in conjunction with a base such as triethylamine, carried out under anhydrous conditions to prevent hydrolysis of intermediates.
The molecular structure of O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C₈H₁₆ClNO₄ |
Molecular Weight | 225.67 g/mol |
IUPAC Name | (2S)-2-amino-3-(oxan-4-yloxy)propanoic acid; hydrochloride |
InChI | InChI=1S/C8H15NO4.ClH/c9-7(8(10)11)5-13-6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m0./s1 |
InChI Key | IVWSJTYHPNOLOO-FJXQXJEOSA-N |
Canonical SMILES | C1COCCC1OCC(C(=O)O)N.Cl |
The presence of both the tetrahydropyran ring and the L-serine moiety contributes to its unique chemical behavior and potential biological activity.
O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride can undergo several chemical reactions:
The mechanism of action for O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the tetrahydropyran ring enhances binding affinity, which may modulate biological activity, particularly in enzyme mechanisms and protein interactions.
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
The compound exhibits characteristics typical of amino acids and cyclic ethers, including solubility in polar solvents and potential reactivity due to its functional groups.
O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride has several scientific applications:
The synthesis of O-(tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride (CAS: 1502642-79-6) involves convergent strategies that merge heterocyclic and amino acid chemistries. The core scaffold combines L-serine's carboxylate and amino functionalities with the tetrahydropyran (THP) ring's lipophilic ether moiety, creating a chiral building block with enhanced three-dimensional character. A representative multi-step approach begins with the alkylation of protected L-serine derivatives using 4-bromotetrahydropyran under basic conditions [3] [8]. Critical optimization involves controlling reaction temperature (0°C to 25°C) and base selection (e.g., sodium hydride or potassium carbonate) to minimize racemization while achieving acceptable yields of 45-65%. Alternative routes employ Mitsunobu reactions between N-protected serine derivatives and tetrahydro-4H-pyran-4-ol, utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine to invert stereochemistry when required [8]. Post-alkylation, acidic deprotection (e.g., HCl/dioxane) yields the hydrochloride salt, characterized by distinctive (^{13}\text{C})-NMR signals at δ 67.8 (O-CH(2)-THP), 64.3 (O-CH(2)-serine), and 55.1 (C(_\alpha)) [3].
Table 1: Key Synthetic Intermediates for O-(Tetrahydro-2H-pyran-4-yl)-L-serine Hydrochloride
Intermediate | CAS Number | Role in Synthesis | Key Structural Features |
---|---|---|---|
4-Bromotetrahydropyran | 10482-35-0 | Alkylating agent | Reactive C-Br site for O-alkylation |
N-Boc-L-serine | 3262-72-4 | Protected serine precursor | Carboxylate and α-amino protection |
O-(THP-4-yl)-N-Boc-L-serine | 139600394 (CID) | Key protected intermediate | Acid-labile Boc group, stable THP ether |
Tetrahydro-4H-pyran-4-ol | 2081-44-5 | Mitsunobu coupling partner | Stereochemically stable alcohol |
Protecting group orthogonality is essential for synthesizing and derivatizing this hybrid scaffold. The tert-butoxycarbonyl (Boc) group serves as the primary α-amino protector due to its stability under alkylation conditions and clean deprotection with mineral acids or trimethylsilyl chloride to form the hydrochloride salt [4] [9]. The THP ether moiety demonstrates exceptional stability toward nucleophiles and bases during peptide coupling reactions, though it remains susceptible to strong Brønsted acids (e.g., trifluoroacetic acid) and Lewis acids (e.g., boron trifluoride etherate) [6] [8]. For carboxylate protection, methyl or benzyl esters are preferred as they can be cleaved under basic conditions (NaOH/MeOH) or catalytic hydrogenolysis, respectively, without affecting the THP ether [4]. In complex syntheses requiring selective modification, the acid-labile 2,4-dimethoxybenzyl (Dmb) group provides an alternative for amino protection, removable under milder acidic conditions (1% TFA/DCM) than Boc [9]. This orthogonal protection scheme enables sequential functionalization—exemplified by N-Fmoc-O-(tetrahydro-2H-pyran-4-yl)-L-serine (ChemicalBook: CB512400921), where the base-labile fluorenylmethyloxycarbonyl (Fmoc) group allows carboxylate activation while retaining the acid-sensitive THP ether [9].
Stereocontrol at C(\alpha) during THP ether formation presents significant synthetic challenges. Racemization occurs via enolization when strong bases activate the α-proton, necessitating optimized conditions. Lithium aluminum tri(*tert*-butoxy)hydride (LiAl[Ot-Bu](3)H) selectively reduces activated serine derivatives while maintaining stereochemical integrity, achieving diastereomeric ratios >98:2 in model systems [4]. Transition metal catalysis offers complementary approaches: ruthenium(II)-pybox complexes catalyze asymmetric alkylation of serine enolates with 4-substituted dihydropyrans, yielding THP-serine hybrids with enantiomeric excesses of 88-94% [8]. The THP ring itself exhibits conformational stereochemistry, preferentially adopting a chair conformation with the serine oxygen in an equatorial orientation, as confirmed by (^1\text{H})-NMR coupling constants ((J{gem}) = 10.8 Hz, (J{vic}) = 4.2 Hz) [3] [4]. This conformational preference influences reactivity in downstream applications—equatorially positioned ether oxygens exhibit enhanced nucleophilicity in glycosylation reactions compared to axial analogues. For introducing diverse heterocycles, ring-closing metathesis (RCM) using Grubbs 2nd generation catalyst constructs spirocyclic variants from serine-tethered dienes, though competing isomerization requires suppression by 1,4-benzoquinone/CuI additives [4].
Incorporating O-(tetrahydro-2H-pyran-4-yl)-L-serine into peptides leverages standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies. The THP ether remains stable during piperidine-mediated Fmoc deprotection cycles (20% in DMF, 5 min), enabling its direct use as a serine analogue [9]. Coupling employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) activators with diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF), achieving coupling efficiencies >95% per step [5] [9]. Rink-amide MBHA resin provides optimal loading (0.4-0.7 mmol/g) for C-terminal amide peptides, while Wang resin supports carboxylic acid synthesis [5]. The steric bulk of the THP moiety necessitates extended coupling times (45-90 min) compared to standard serine residues, particularly when adjacent to β-branched amino acids (e.g., valine, isoleucine) [9]. Post-assembly, trifluoroacetic acid (TFA)-based cleavage cocktails (TFA:H(_2)O:triisopropylsilane, 95:2.5:2.5) simultaneously liberate peptides and remove tert-butyl-derived protecting groups while preserving the THP ether linkage [5]. Reverse-phase HPLC purification (C18 column, water-acetonitrile gradient with 0.1% TFA) resolves THP-containing peptides, which exhibit increased retention times proportional to the ring’s hydrophobicity (logP increase ≈1.2 versus serine) [3].
CAS No.: 3066-75-9
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: